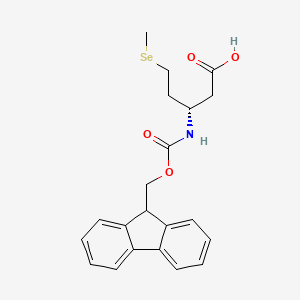

Fmoc-|A-Homoselenomethionine

Description

Fmoc-L-Homoselenomethionine (CAS 1217852-49-7) is a selenium-containing amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₀H₂₁NO₄Se, with a molecular weight of 418.4 g/mol. The compound features a selenomethyl group (-SeCH₃) in its side chain, replacing the sulfur atom found in methionine. This substitution introduces unique properties, such as enhanced resistance to oxidation under specific conditions and the ability to facilitate structural determination via X-ray crystallography due to selenium’s strong X-ray scattering .

Properties

Molecular Formula |

C21H23NO4Se |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylselanylpentanoic acid |

InChI |

InChI=1S/C21H23NO4Se/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m1/s1 |

InChI Key |

UURRJGRFQWUBPG-CQSZACIVSA-N |

Isomeric SMILES |

C[Se]CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

C[Se]CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-|A-Homoselenomethionine typically involves the introduction of the Fmoc group to selenomethionine. The process begins with the protection of the amino group of selenomethionine using the Fmoc group. This is usually achieved by reacting selenomethionine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification process often involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-|A-Homoselenomethionine can undergo various chemical reactions, including:

Oxidation: Selenium in the compound can be oxidized to selenoxide or selenone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Selenoxide can be reduced back to selenide using reducing agents such as β-mercaptoethanol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: β-mercaptoethanol.

Deprotection: Piperidine in DMF.

Major Products Formed

Oxidation: Selenoxide, selenone.

Reduction: Selenide.

Deprotection: Free amino group.

Scientific Research Applications

Chemistry

Fmoc-|A-Homoselenomethionine is used in solid-phase peptide synthesis (SPPS) to introduce selenium into peptides. This allows for the study of peptide-protein interactions and the structural determination of peptides using techniques like X-ray crystallography and NMR spectroscopy .

Biology

In biological research, selenium-containing amino acids like this compound are used to study the role of selenium in biological systems. Selenium is known to be an essential trace element with antioxidant properties and is involved in the function of various enzymes .

Medicine

Selenium’s antioxidant properties make it a candidate for therapeutic applications in diseases related to oxidative stress .

Industry

In the industrial sector, this compound can be used in the production of selenium-enriched supplements and functional foods. Selenium is an essential nutrient, and its incorporation into food products can help address selenium deficiency in populations .

Mechanism of Action

The mechanism of action of Fmoc-|A-Homoselenomethionine involves the incorporation of selenium into peptides and proteins. Selenium can replace sulfur in methionine, leading to the formation of selenomethionine. This substitution can affect the redox properties of the peptides and proteins, enhancing their antioxidant capabilities. Selenium-containing peptides can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fmoc-L-Methionine (Fmoc-Met-OH)

Key Differences :

- Elemental Composition: Fmoc-L-Methionine (CAS 71989-28-1) contains sulfur (S) instead of selenium (Se), with the molecular formula C₂₂H₂₃NO₄S and a molecular weight of 437.48 g/mol .

- Oxidation Behavior: Methionine’s sulfur is prone to irreversible oxidation to methionine sulfoxide, whereas selenomethionine forms selenoxide, which can be reduced back to selenide using agents like β-mercaptoethanol .

- Applications: Sulfur-containing methionine is standard in SPPS, while selenomethionine is preferred for structural studies requiring heavy-atom derivatization .

Table 1: Physicochemical Comparison

Homologated Amino Acids (Extended Backbone)

Fmoc-β-Homoala-OH (CAS 193954-26-6)

- Structure : Features a homologated backbone with an additional methylene group (-CH₂-) compared to alanine.

- Molecular Formula: C₁₉H₁₉NO₄, molecular weight 325.36 g/mol .

- Role : Used to introduce conformational flexibility or steric effects in peptides.

N-Fmoc-L-beta-Homoleucine (CAS 193887-44-4)

- Structure : A leucine analog with an extended side chain.

- Molecular Formula: C₂₂H₂₅NO₄, molecular weight 367.45 g/mol .

- Applications : Enhances hydrophobicity and influences peptide folding.

Table 2: Homologated Amino Acid Comparison

| Compound | Backbone Modification | Molecular Weight (g/mol) | Key Use Case |

|---|---|---|---|

| Fmoc-L-Homoselenomethionine | Selenomethyl side chain | 418.4 | Structural determination |

| Fmoc-β-Homoala-OH | +1 methylene group | 325.36 | Conformational flexibility |

| N-Fmoc-L-beta-Homoleucine | Extended aliphatic chain | 367.45 | Hydrophobic interactions |

Aromatic and Substituted Homophenylalanine Derivatives

Fmoc-2-Methyl-D-homophenylalanine (CAS 1260594-48-6)

- Structure : Contains a methyl-substituted phenyl group.

- Molecular Formula: C₂₆H₂₅NO₄, molecular weight 415.48 g/mol .

- Role : Introduces steric hindrance and modulates peptide-receptor interactions.

Fmoc-3-Fluoro-D-homophenylalanine

- Structure : Fluorine substitution on the phenyl ring.

- Molecular Formula: C₂₅H₂₂FNO₄ (estimated), molecular weight ~409.45 g/mol .

- Applications : Enhances metabolic stability and binding affinity via electronic effects.

Table 3: Aromatic Side Chain Modifications

| Compound | Substituent | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|

| Fmoc-L-Homoselenomethionine | -SeCH₃ | 418.4 | Heavy-atom effect |

| Fmoc-2-Methyl-D-homophenylalanine | -CH₃ | 415.48 | Steric hindrance |

| Fmoc-3-Fluoro-D-homophenylalanine | -F | ~409.45 | Electronic modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.